molecular formula C8H5F3INO2 B11828467 3-Iodo-4-(trifluoromethoxy)benzamide

3-Iodo-4-(trifluoromethoxy)benzamide

Cat. No.: B11828467
M. Wt: 331.03 g/mol
InChI Key: AGNRGKFGASUYLA-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C14H9F3INO2 and a molecular weight of 407.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

3-Iodo-4-(trifluoromethoxy)benzamide is utilized in several scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

  • 3-Iodo-4-(trifluoromethoxy)benzoic acid
  • 4-Iodobenzotrifluoride
  • 3-Iodo-4-(trifluoromethoxy)phenylamine

Comparison: Compared to these similar compounds, 3-Iodo-4-(trifluoromethoxy)benzamide is unique due to its benzamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5F3INO2

Molecular Weight

331.03 g/mol

IUPAC Name

3-iodo-4-(trifluoromethoxy)benzamide

InChI

InChI=1S/C8H5F3INO2/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,(H2,13,14)

InChI Key

AGNRGKFGASUYLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)I)OC(F)(F)F

Origin of Product

United States

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